N-alpha-Naphthyl-M-tolyl-amine
Description
Overview and Structural Context of N-aryl Amines
N-aryl amines, also known as aromatic amines, are a class of organic compounds derived from ammonia (B1221849) where at least one hydrogen atom is replaced by an aryl group (an aromatic ring). solubilityofthings.comlumenlearning.com These compounds are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to the nitrogen atom. solubilityofthings.comcuny.edu N-alpha-Naphthyl-M-tolyl-amine is a secondary N-aryl amine, featuring both a naphthyl group and a tolyl group bonded to the nitrogen atom.
The structure of N-aryl amines confers unique chemical properties. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which decreases the basicity of the amine compared to alkylamines. lumenlearning.com This electronic effect also makes the aromatic ring more reactive towards electrophilic substitution. lumenlearning.com The presence of bulky aryl groups, such as the naphthyl and tolyl groups in this compound, introduces steric hindrance that can influence the compound's reactivity and physical properties.
Academic Significance and Research Landscape of this compound
This compound, with the chemical formula C17H15N, is a solid compound at room temperature. nih.govcymitquimica.com Its molecular weight is approximately 233.31 g/mol . cymitquimica.com The academic interest in this compound stems from its potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for electronics. cymitquimica.comekb.eg
Research has explored the synthesis of various N-substituted arylamines, highlighting the importance of developing efficient and selective methods for creating C-N bonds. researchgate.netrsc.org The development of novel synthetic routes, such as those involving organoboron derivatives or transition-metal-catalyzed reactions, has expanded the toolkit for chemists working with compounds like this compound. researchgate.netgoogle.com
Detailed research findings on the properties and applications of this compound are continually emerging. For instance, studies on related naphthalene (B1677914) derivatives have shown their potential in various fields, from antimicrobial agents to components in heat-resistant polymers. ekb.eg The structural motifs present in this compound are also found in compounds investigated for their roles as enzyme inhibitors and in the development of new drugs. rsc.orgresearchgate.net
Below is a data table summarizing some of the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C17H15N | nih.gov |
| Molecular Weight | 233.31 g/mol | cymitquimica.com |
| Physical State | Solid | cymitquimica.com |
| CAS Number | 63350-97-0 | chemicalbook.com |
Historical Perspectives in N-arylamine Chemistry
The study of N-aryl amines has a rich history, dating back to the early days of organic synthesis. researchgate.net Initially, the synthesis of these compounds often required harsh reaction conditions. researchgate.net A significant breakthrough came in the mid-1990s with the development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netrsc.org These methods provided milder and more versatile routes to N-aryl amines, revolutionizing their synthesis. researchgate.net
Historically, arylamines have been crucial intermediates in the production of dyes and pigments. fiveable.me The diazotization of primary arylamines to form diazonium salts, followed by coupling reactions, is a classic method for producing azo dyes. fiveable.me While this compound is a secondary amine and does not undergo diazotization directly, the broader history of arylamine chemistry provides the foundation for understanding its reactivity and potential transformations.
The continuous development of new synthetic methodologies, including those utilizing visible light and nickel catalysis, further expands the possibilities for creating and modifying N-aryl amines. acs.org These advancements not only improve efficiency but also contribute to more sustainable chemical processes. researchgate.net
Structure
3D Structure
Properties
CAS No. |
63350-97-0 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-13-6-4-9-15(12-13)18-17-11-5-8-14-7-2-3-10-16(14)17/h2-12,18H,1H3 |
InChI Key |
VWNCIFGADVGFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Nomenclature and Molecular Identity of N Alpha Naphthyl M Tolyl Amine
Systematic IUPAC Naming Conventions
The formal name for a chemical compound under the rules established by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous description of its molecular structure. For N-alpha-Naphthyl-M-tolyl-amine, the systematic name is N-(naphthalen-1-yl)-N-(3-methylphenyl)amine .
Let's break down this name:
N- : This letter indicates that the substituents immediately following it are attached to the nitrogen atom of the amine group.
(naphthalen-1-yl) : This denotes a naphthalene (B1677914) ring that is attached to the parent structure (the amine nitrogen) at its number 1 position. The "alpha" in the common name corresponds to the 1-position in IUPAC nomenclature.
(3-methylphenyl) : This part of the name describes the second aryl group. "Phenyl" refers to a benzene (B151609) ring, and "3-methyl" indicates that a methyl group (-CH₃) is attached to the third carbon of this ring. This is also known as the meta position, corresponding to the "M" in the common name "M-tolyl".
amine : This suffix identifies the parent functional group of the molecule.
Molecular Formula and Chemical Abstracts Service (CAS) Registry
The molecular identity of a compound is fundamentally defined by its molecular formula and its unique CAS Registry Number.
The molecular formula for this compound is C₁₇H₁₅N . nih.gov This formula indicates that each molecule is composed of 17 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The molecular weight can be calculated from this formula to be approximately 233.31 g/mol .
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 63350-97-0 . chemicalbook.comchemsrc.comchemicalbook.com This number is a definitive reference point for the compound, avoiding the ambiguity that can arise from different naming systems.
Table 1: Molecular Identity of this compound
| Identifier | Value |
| Systematic IUPAC Name | N-(naphthalen-1-yl)-N-(3-methylphenyl)amine |
| Common Name | This compound |
| Molecular Formula | C₁₇H₁₅N nih.gov |
| Molecular Weight | ~233.31 g/mol |
| CAS Registry Number | 63350-97-0 chemicalbook.comchemsrc.comchemicalbook.com |
Consideration of Structural Isomerism in N-aryl Amine Systems
Structural isomerism is a key concept in understanding the properties of N-aryl amines like this compound. savemyexams.com Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. For diarylamines, this isomerism primarily arises from two sources: the position of attachment on the aromatic rings and the position of substituents on those rings. savemyexams.com
Positional Isomerism: The specific structure of N-(naphthalen-1-yl)-N-(3-methylphenyl)amine has several potential positional isomers. These isomers would have the same molecular formula (C₁₇H₁₅N) but differ in the connectivity of the amine nitrogen or the location of the methyl group. savemyexams.com
Naphthyl Group Isomerism: The amine group can attach to the naphthalene ring at the 1-position (alpha) or the 2-position (beta). The isomer N-(naphthalen-2-yl)-N-(m-tolyl)amine would be a distinct compound with different physical and chemical properties. For instance, in the related p-tolyl series, the 1-naphthyl isomer has a more planar configuration, while the 2-naphthyl isomer adopts a non-planar geometry due to steric hindrance. This difference in shape affects properties like electronic conjugation and stability.
Tolyl Group Isomerism: The methyl group on the phenyl ring can be in the ortho (2-position), meta (3-position), or para (4-position) relative to the point of nitrogen attachment. Therefore, N-(naphthalen-1-yl)-N-(2-methylphenyl)amine (ortho-isomer) and N-(naphthalen-1-yl)-N-(4-methylphenyl)amine (para-isomer) are structural isomers of the subject compound. These positional differences can influence the electronic effects and steric hindrance around the nitrogen atom.
Atropisomerism: In diarylamines with significant steric hindrance at the positions ortho to the C-N bond, rotation around this bond can be restricted. nih.govresearchgate.net This restricted rotation can lead to the existence of stable, non-superimposable mirror images known as atropisomers, a form of chirality. nih.govresearchgate.net While this compound itself is not typically cited as a classical example of a stable atropisomer at room temperature, the study of sterically hindered diarylamines is an active area of research. nih.govresearchgate.net The introduction of bulky substituents at the ortho positions of either aryl ring is a key requirement for observing stable atropisomerism in these systems. researchgate.net
Synthetic Methodologies for N Alpha Naphthyl M Tolyl Amine and Analogous Compounds
Classical and Established Synthetic Routes
Traditional methods for the formation of C-N bonds often rely on direct condensation or reactions involving highly reactive intermediates. While sometimes limited by harsh conditions and moderate yields, these routes represent foundational approaches in amine synthesis.
The direct synthesis of a diarylamine like N-alpha-Naphthyl-M-tolyl-amine from 1-naphthalenol (also known as 1-naphthol) and 3-toluidine is a conceptually straightforward but challenging condensation reaction. Such transformations typically require high temperatures and the presence of a catalyst to facilitate the dehydration and C-N bond formation.
A related and well-established industrial process is the Bucherer reaction, which involves the conversion of a naphthol to a primary naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). atamanchemicals.com While this reaction typically produces primary amines, its principles underscore the reactivity of naphthols toward amination under specific conditions. Another relevant classical method is the Betti reaction, a multicomponent process where a naphthol, an aldehyde, and an amine react to form aminobenzylnaphthols. nih.govrsc.org This highlights the ability of the naphthol ring system to participate in condensation reactions with amines.
The direct fusion of 1-naphthalenesulfonic acid salts with caustic soda is a classic method to produce 1-naphthol. google.com In a related process, the ortho-toluidine salt of 1-naphthalenesulfonic acid can be isolated from sulfonation mixtures, demonstrating the affinity between these two structural moieties. google.com
While not a direct route to the target amine, the reaction between aromatic isothiocyanates and amines is a robust method for synthesizing thioamides, which are structurally related amide analogs. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. rsc.orgresearchgate.net This method provides an alternative to the thionation of amides, which can require harsh reagents like Lawesson's reagent. researchgate.net
A variety of aromatic isothiocyanates, including those with electron-donating or electron-withdrawing groups, can react with electron-rich arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to yield thioamides. rsc.org More commonly, the direct reaction of an isothiocyanate with a primary or secondary amine readily furnishes the corresponding thiourea (B124793) or thioamide derivative. mdpi.com The synthesis of isothiocyanates themselves can be achieved in a one-pot, two-step procedure from primary amines, carbon disulfide, and a desulfurizing agent. mdpi.com
| Isothiocyanate | Amine | Conditions | Product | Yield | Reference |
| Phenyl isothiocyanate | Anisole | TfOH (2 equiv), rt, 5 min | 4-Methoxy-N-phenylbenzenecarbothioamide | 92% | rsc.org |
| 1-Chloro-4-isothiocyanatobenzene | Anisole | TfOH (2 equiv), DCE, rt, 10-15 min | N-(4-Chlorophenyl)-4-methoxybenzenecarbothioamide | 85% | rsc.org |
| Phenyl isothiocyanate | p-Toluidine | Not specified | N-Phenyl-N'-(p-tolyl)thiourea | - | |
| Benzyl isothiocyanate | Aniline | Microwave, DCM, 15 min | N-Benzyl-N'-phenylthiourea | 94% | mdpi.com |
Advanced Catalytic Synthetic Approaches
Modern organic synthesis heavily relies on transition metal catalysis to construct C-N bonds with high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.
Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a premier method for synthesizing arylamines. nih.gov This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govrsc.org The process typically involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine, using a palladium precursor and a specialized ligand, often a bulky, electron-rich phosphine (B1218219). uwindsor.ca
The catalytic cycle is generally understood to involve:
Oxidative addition of the aryl halide to the Pd(0) complex.
Coordination of the amine to the resulting Pd(II) complex, followed by deprotonation by a base.
Reductive elimination from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst. uwindsor.ca
A wide range of (hetero)aryl chlorides and bromides can be coupled with various primary and secondary amines using catalyst systems based on biaryl phosphine ligands. mit.eduresearchgate.net The synthesis of this compound would thus be feasible by coupling a 1-halonaphthalene (e.g., 1-bromonaphthalene) with 3-toluidine using an appropriate palladium catalyst system.
| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield | Reference |
| Aryl Chlorides/Bromides | Primary Alkylamines | Pd(OAc)₂, Biaryl Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene, 80-110 °C | High | nih.gov |
| 3-Bromopyridine | Spiro-pyrrolidine | Not specified | Not specified | Not specified | - | nih.gov |
| 1-Chloro-4-tert-butylbenzene | n-Hexylamine | Pd-Cy*Phine | NaOtBu | Toluene, 100 °C, 2h | >98% Conv. | researchgate.net |
| Aryl Chlorides | Various Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH, 110 °C | Good to Excellent | researchgate.net |
Copper-catalyzed N-arylation represents another cornerstone of C-N bond formation, with historical roots in the Ullmann condensation. Modern advancements, such as the Chan-Lam coupling, have expanded the scope and improved the reaction conditions. These methods are often complementary to palladium-catalyzed routes and can be more cost-effective.
Recent protocols have demonstrated the efficacy of copper sulfate (B86663) (CuSO₄·5H₂O) in catalyzing the N-arylation of various amines in water, an environmentally benign solvent. beilstein-journals.orgnih.gov The reaction can proceed efficiently at moderate temperatures (e.g., 60 °C) and tolerates a range of functional groups on both the amine and the arylating agent. beilstein-journals.orgnih.gov For instance, 1-naphthylamine (B1663977) has been successfully N-arylated using this methodology to furnish the corresponding diarylamine in good yield. beilstein-journals.orgnih.gov The reaction can utilize various arylating agents, including aryliodonium ylides. beilstein-journals.orgnih.gov
| Amine | Arylating Agent | Catalyst | Solvent | Conditions | Yield | Reference |
| Aniline | Iodonium ylide | 10 mol% CuSO₄·5H₂O | Water | 60 °C | 82% | beilstein-journals.orgnih.gov |
| 1-Naphthylamine | Iodonium ylide | 10 mol% CuSO₄·5H₂O | Water | 60 °C | 75% | beilstein-journals.orgnih.gov |
| N-Methylaniline | Iodonium ylide | 10 mol% CuSO₄·5H₂O | Water | 60 °C | 59% | beilstein-journals.org |
| Sulfoximines | Arylboronic acids | Cu(OAc)₂ | Not specified | Not specified | - | d-nb.info |
The N-alkylation and N-methylation of aromatic amines are important transformations for producing more complex amine derivatives. Advanced catalytic methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy. sioc-journal.cnnih.gov In this process, a transition metal catalyst temporarily abstracts hydrogen from an alcohol (e.g., methanol) to form an aldehyde in situ. nih.govorganic-chemistry.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. nih.govorganic-chemistry.org
Various late transition metals, including ruthenium, iridium, iron, cobalt, and nickel, have been developed as effective catalysts for this transformation. sioc-journal.cnnih.govtandfonline.comorganic-chemistry.org Ruthenium catalysts, such as Ru/C, have been used for the N-methylation of primary amines using methanol (B129727) as the C1 source. nih.govnih.gov Iridium complexes have also shown high activity for the selective N-methylation of aromatic amines. csic.es These methods offer a green and atom-economical alternative to traditional alkylating agents like alkyl halides. nih.govresearchgate.net
| Amine Substrate | Alkylating Agent | Catalyst | Base | Conditions | Product | Reference |
| Aniline | Methanol | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 130 °C, 12h | N-Methylaniline | nih.gov |
| Aniline | Methanol | Iridium(I)-NHC Complex | Cs₂CO₃ | 150 °C | N-Methylaniline | csic.es |
| Functionalized Anilines | Various Alcohols | Iron Complex | Not specified | Not specified | N-Alkylated Anilines | tandfonline.com |
| Aromatic Amines | Alcohols | Cobalt(II) Complex | Not specified | Not specified | Mono-N-alkylated Amines | organic-chemistry.org |
Mechanistic Investigations of this compound Synthesis
The synthesis of diarylamines, including this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org Mechanistic investigations into these and other synthetic routes are crucial for optimizing reaction conditions, improving yields, and controlling selectivity. These studies delve into the fundamental steps of the reaction, identifying transient intermediates and clarifying the factors that govern the reaction's course and outcome.
The predominant method for synthesizing diarylamines is the palladium-catalyzed Buchwald-Hartwig amination, which involves the coupling of an aryl halide or triflate with an amine. wikipedia.org The generally accepted catalytic cycle for this reaction proceeds through several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium amido complex.
Reductive Elimination: The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. wikipedia.orgorganic-chemistry.org
Hartwig's research has shown that reductive elimination can proceed from either a four-coordinate bisphosphine or a faster, three-coordinate monophosphine arylpalladium amido complex. wikipedia.org
Beyond the Buchwald-Hartwig reaction, other pathways for diarylamine synthesis have been explored, each with unique intermediates:
Nitrosonium-Initiated C–N Bond Formation: A method using a nitrosonium ion (NO⁺) to initiate C-H activation and C-N bond formation has been developed. Mechanistic studies propose that a nitrosoarene acts as a key reaction intermediate. The nitrosoarene's activation by NO⁺ is essential for the formation of the second C-N bond with an electron-rich arene. acs.org
Smiles Rearrangement: A transition-metal-free synthesis of diarylamines can be achieved through a novel rearrangement of sulfinamides. Mechanistic experiments suggest a direct 3-exo-trig Smiles pathway is the most plausible route, ruling out a thia-Fries/SO extrusion pathway. nih.gov
Ring-Opening of Cyclic Amines: Highly functionalized diarylamines can be synthesized via a cascade reaction involving the N-arylation and ring-opening of cyclic amines. This process proceeds through the in situ formation of a diarylammonium intermediate, which then undergoes nucleophilic ring-opening. researchgate.netresearchgate.net
The table below summarizes key intermediates identified in various diarylamine synthesis pathways.
| Synthetic Pathway | Key Intermediate(s) | Reference |
|---|---|---|
| Buchwald-Hartwig Amination | Arylpalladium(II) amido complex | wikipedia.org |
| Nitrosonium-Initiated C-N Formation | Nitrosoarene, Nitrosonium-nitrosoarene adduct | acs.org |
| Desulfinylative Smiles Rearrangement | Meisenheimer-type intermediate | nih.gov |
| N-arylation/Ring-Opening Cascade | Diarylammonium salt | researchgate.netresearchgate.net |
For diarylamines like this compound, which possess a naphthyl group, the potential for axial chirality due to restricted rotation around the C-N bond (atropisomerism) is a significant stereochemical consideration. beilstein-journals.orgacs.org Achieving stereochemical control to synthesize a single atropisomer is a key challenge addressed by diastereoselective and enantioselective methods.
Atroposelective C-H amination has emerged as a powerful strategy. Studies have shown that N-aryl-2-naphthylamines can react with azodicarboxylates under chiral phosphoric acid (CPA) catalysis to produce non-biaryl naphthalene-1,2-diamine derivatives with high enantioselectivity. beilstein-journals.orgrsc.org The proposed mechanism suggests the chiral phosphoric acid catalyst simultaneously activates both the N-aryl-2-naphthylamine and the azodicarboxylate through a dual hydrogen bond activation mode, facilitating a stereocontrolled C-N bond formation. beilstein-journals.org A π-π interaction between the catalyst and the naphthylamine is also considered crucial for enantiocontrol. mdpi.com
Key findings in the atroposelective synthesis of N-aryl-naphthylamine analogs are presented below:
| Reactant 1 (Naphthylamine) | Reactant 2 (Aminating Agent) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| N-phenyl-2-naphthylamine | Di-tert-butyl azodicarboxylate | Chiral Phosphoric Acid (CPA 15) | 95 | 91 | beilstein-journals.org |
| N-(4-methoxyphenyl)-2-naphthylamine | Di-tert-butyl azodicarboxylate | Chiral Phosphoric Acid (CPA 15) | 85 | 94 | beilstein-journals.org |
| N-(4-fluorophenyl)-2-naphthylamine | Di-tert-butyl azodicarboxylate | Chiral Phosphoric Acid (CPA 15) | 78 | 90 | beilstein-journals.org |
| N-(3,5-dimethylphenyl)-2-naphthylamine | Di-tert-butyl azodicarboxylate | Chiral Phosphoric Acid (CPA 15) | 92 | 92 | beilstein-journals.org |
Another powerful strategy for stereochemical control involves the use of chiral auxiliaries. osi.lv For instance, a 1-phenylethyl amino group incorporated as a chiral auxiliary has proven effective in controlling diastereoselective reactions, such as in hetero-Diels-Alder cycloadditions leading to chiral heterocycles. researchgate.net Similarly, diastereoselective reductions of N-tert-butanesulfinylketimines are widely used to prepare chiral amines. osi.lv These principles can be applied to the synthesis of chiral diarylamines where one of the precursors contains a stereocenter.
Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and understand the influence of various components like catalysts, ligands, and solvents.
For the Buchwald-Hartwig amination, kinetic studies have been instrumental in refining the mechanistic picture. imperial.ac.uk Research has shown that the nature of the phosphine ligand on the palladium catalyst can fundamentally alter the reaction's kinetic profile and even change the rate-limiting step. acs.org Density functional theory (DFT) calculations and kinetic experiments revealed that for the amination reaction catalyzed by a Pd-BrettPhos system, the rate-limiting step is the initial oxidative addition. In contrast, when using a Pd-RuPhos catalyst, the rate-limiting step shifts to the final reductive elimination. acs.org This change is attributed to differences in the steric hindrance and electronic structure of the ligands. acs.org
The table below presents kinetic data from this study, illustrating the relative rates of the reaction steps.
| Reaction Step | Description | Observed Rate Constant (kobs) | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Reaction a | Formation of 1-benzoyl-3-(naphthalen-1-yl)thiourea intermediate | 66.49 M-1 min-1 | Acetonitrile | 25 | researchgate.net |
| Reaction b | Cyclization to final product | 2.9 M-1 min-1 | Acetonitrile | 25 | researchgate.net |
Thermodynamic studies, often performed computationally via DFT, complement kinetic data by evaluating the relative stabilities of intermediates and transition states. For example, in the Buchwald-Hartwig transamidation, DFT calculations have been used to compare different catalytic cycles and explain observed selectivities, revealing that some pathways are kinetically disfavored despite being thermodynamically preferred. rsc.org
Spectroscopic Characterization and Structural Elucidation of N Alpha Naphthyl M Tolyl Amine
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.
In the IR spectrum of N-alpha-Naphthyl-M-tolyl-amine, the most characteristic absorption is that of the N-H bond. Secondary amines typically exhibit a single, sharp N-H stretching band in the region of 3350 cm⁻¹. libretexts.org This is distinct from primary amines, which show two bands due to symmetric and asymmetric stretching. libretexts.orgspectroscopyonline.com The presence of aromatic rings (naphthyl and tolyl groups) gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is also expected to appear in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information. While the N-H stretch is also observable in the Raman spectrum, the non-polar C=C bonds of the aromatic rings often produce strong Raman signals, aiding in the characterization of the aromatic moieties.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance in IR | Appearance in Raman |
| N-H Stretch | 3300 - 3500 | Medium, Sharp | Variable |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org
The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 3.0-5.0 ppm. tau.ac.illibretexts.org The aromatic protons of the naphthyl and tolyl groups will resonate in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The methyl (CH₃) protons of the tolyl group, being attached to an aromatic ring, will appear as a singlet further upfield, typically around 2.3 ppm. nih.gov
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 3.0 - 5.0 | Broad Singlet | 1H |
| Aromatic (Naphthyl & Tolyl) | 6.5 - 8.0 | Multiplets | 11H |
| Methyl (Tolyl-CH₃) | ~2.3 | Singlet | 3H |
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. bhu.ac.inlibretexts.org Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.
The carbons of the aromatic rings will appear in the range of 110-150 ppm. oregonstate.edu The carbon atom of the methyl group will be found in the upfield region, typically around 20-25 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons can be further assigned using advanced NMR techniques and by considering the electronic effects of the substituents.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (Naphthyl & Tolyl) | 110 - 150 |
| Methyl (Tolyl-CH₃) | 20 - 25 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. iranchembook.ir
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the naphthyl and tolyl ring systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each protonated carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the naphthyl and tolyl rings through the nitrogen atom and for assigning quaternary (non-protonated) carbon atoms. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's conformation and the spatial relationship between the naphthyl and tolyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₇H₁₅N), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orglibretexts.org
The fragmentation pattern provides structural clues. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, fragmentation could involve the loss of a methyl radical from the tolyl group or cleavage of the bonds connecting the aromatic rings to the nitrogen atom.
| Ion | Description | Expected m/z |
| [C₁₇H₁₅N]⁺ | Molecular Ion | 233 |
| [C₁₇H₁₄N]⁺ | Loss of H radical | 232 |
| [C₁₀H₇NH]⁺ | Cleavage of tolyl group | 143 |
| [C₇H₇NH]⁺ | Cleavage of naphthyl group | 107 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127 |
| [C₇H₇]⁺ | Tolyl cation (tropylium) | 91 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, from which the precise positions of all atoms in the molecule can be determined.
Computational and Theoretical Chemistry Studies of N Alpha Naphthyl M Tolyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing detailed information about their structure and properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org The fundamental principle of DFT is that the ground-state properties of a system can be determined from its electron density. arxiv.org This approach is computationally more efficient than other high-level methods while providing a good balance of accuracy. arxiv.org
Table 1: Theoretical Optimized Geometrical Parameters of a Similar Aromatic Amine (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.40 - 1.45 | ||
| C-C (aromatic) | 1.38 - 1.42 | ||
| C-H | 1.08 - 1.10 | ||
| C-N-C | 120 - 125 | ||
| C-C-C (aromatic) | 118 - 122 | ||
| Naphthyl-N-Tolyl | 30 - 60 |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand a molecule's chemical reactivity. youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comworldwidejournals.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. worldwidejournals.com For N-alpha-Naphthyl-M-tolyl-amine, the HOMO is expected to be localized primarily on the electron-rich naphthyl and tolyl amine moiety, while the LUMO would be distributed over the aromatic rings. The energy gap can be used to predict its electronic transitions and potential for charge transfer interactions within the molecule. worldwidejournals.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -5.2 to -5.8 |
| LUMO | -1.8 to -2.5 |
| Energy Gap (ΔE) | 2.7 to 3.5 |
Note: These values are typical for aromatic amines and serve as an illustrative example.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. science.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of the molecule's charge distribution. Different colors indicate different potential values: red typically represents regions of high electron density and negative electrostatic potential (electrophilic attack sites), while blue indicates regions of low electron density and positive electrostatic potential (nucleophilic attack sites). Green represents areas with a neutral potential.
For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amine group due to the presence of a lone pair of electrons, making it a likely site for electrophilic attack. The aromatic rings would exhibit regions of both negative (above and below the plane of the rings) and slightly positive potential (around the hydrogen atoms). This analysis helps in predicting how the molecule will interact with other charged or polar species.
Topological and Intermolecular Interaction Studies
Topological analysis of electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a method for mapping electron pair probability in multielectronic systems and allows for a chemically intuitive analysis of electron localization. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to the delocalized electron gas-like behavior found in metallic bonds. aps.org
In the context of this compound, ELF analysis would reveal the nature of the chemical bonds. High ELF values would be expected in the regions of the C-C and C-H bonds of the aromatic rings and the C-N bond, confirming their covalent character. A distinct region of high localization would also be observed corresponding to the lone pair of electrons on the nitrogen atom. This analysis provides a "faithful visualization of VSEPR theory in action" by clearly separating core and valence electrons and identifying bonding and non-bonding electron pairs. wikipedia.org
The Localized Orbital Locator (LOL) is another function of the spatial coordinates used to visualize and analyze chemical bonding, and it is closely related to the Electron Localization Function (ELF). jussieu.fr LOL, like ELF, is large in regions where orbitals are localized and provides a clear picture of bonding and lone pair regions. jussieu.fr It is particularly useful for distinguishing between different types of chemical bonds and for identifying areas of high electron density.
For this compound, LOL investigations would complement the ELF analysis by providing an alternative but similar representation of electron localization. The resulting topological analysis would show basins of attraction corresponding to the core electrons of carbon and nitrogen, the covalent bonds (C-C, C-H, C-N), and the lone pair on the nitrogen atom. This detailed mapping of electron localization helps in understanding the electronic structure and reactivity of the molecule from a topological perspective.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for determining the molecule's conformational stability and its interactions with other molecules. The RDG method is based on the relationship between the electron density (ρ) and its gradient (∇ρ).
By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:
Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored isosurfaces.
Weak van der Waals interactions are typically represented by green isosurfaces.
Strong repulsive interactions (e.g., steric clashes) are indicated by red isosurfaces.
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results to validate both the theoretical models and the experimental findings.
Theoretical calculations, typically using DFT with basis sets like B3LYP/6-311++G(d,p), can predict the vibrational frequencies of a molecule. These computed frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. Comparing these theoretical spectra with experimental data helps in the precise assignment of vibrational bands to specific molecular motions, such as C-H stretching, N-C stretching, and aromatic ring deformations.
For a molecule like this compound, theoretical calculations would predict characteristic vibrational frequencies. A comparison with potential experimental data is summarized below.
Table 1: Comparison of Theoretical and Potential Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Computed Frequency (cm⁻¹) | Potential Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch (Tolyl CH₃) | 2980 - 2870 | 2975 - 2865 |
| Aromatic C=C Stretch | 1600 - 1450 | 1610 - 1440 |
| C-N Stretch | 1360 - 1250 | 1350 - 1260 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used for this purpose. These calculations provide valuable insights into the electronic environment of each nucleus.
By comparing the calculated chemical shifts with experimental values, a detailed assignment of the NMR spectrum can be achieved. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or specific molecular conformations that were not fully accounted for in the computational model.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthyl Protons | 7.0 - 8.2 | - |
| Tolyl Aromatic Protons | 6.8 - 7.5 | - |
| Tolyl Methyl Protons | 2.3 - 2.5 | - |
| Naphthyl Carbons | - | 110 - 145 |
| Tolyl Aromatic Carbons | - | 120 - 140 |
Note: The values presented are typical predicted ranges for the specified functional groups. Precise experimental data for direct comparison is not available.
Nonlinear Optical (NLO) Properties from Computational Models
Molecules with extensive π-conjugated systems, like this compound, are often investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, such as in optical switching and frequency conversion. Computational models can predict key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
DFT calculations are employed to determine these properties. A high β value is indicative of significant NLO activity. For diarylamines, the charge transfer between the electron-donating amine group and the aromatic rings contributes significantly to the NLO response. Computational studies on related naphthalene-containing molecules have demonstrated that the arrangement and nature of substituent groups can be tailored to enhance these properties. Such calculations are vital for the rational design of new materials with superior NLO performance.
Computational Approaches to Reaction Mechanism Discovery
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be identified. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For this compound, computational studies could be used to investigate its synthesis, such as in Buchwald-Hartwig amination reactions, or its degradation pathways. For instance, theoretical calculations can reveal the energy barriers associated with different steps in a proposed mechanism, helping to determine the most likely reaction pathway. Studies on the biodegradation of related 1-naphthylamine (B1663977) compounds have utilized computational methods to understand enzymatic reaction mechanisms, highlighting the role of specific amino acid residues in substrate binding and catalysis. Such approaches provide a molecular-level understanding that complements experimental observations and guides further research.
Research Applications and Potential of N Alpha Naphthyl M Tolyl Amine in Advanced Materials and Catalysis
N-alpha-Naphthyl-M-tolyl-amine, a diarylamine featuring both naphthalene (B1677914) and tolyl moieties, has garnered interest in materials science and synthetic chemistry. Its unique electronic properties and structural characteristics make it a versatile compound for a range of specialized applications. This article explores its role in the development of organic electronic materials and its function in catalysis and as a synthetic precursor.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-alpha-Naphthyl-M-tolyl-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Catalytic reductive amination is a common approach, utilizing Pd/NiO catalysts under hydrogen atmospheres. Key parameters include:
- Temperature : 25°C (room temperature) to minimize side reactions.
- Reaction time : 10 hours for near-complete conversion (yields >95% observed in analogous amine syntheses) .
- Catalyst loading : 1.1 wt% Pd/NiO for efficient hydrogenation.
- Characterization : Post-synthesis purification via filtration/evaporation, followed by NMR (400 MHz, CDCl) to confirm structural integrity .
Q. How can researchers characterize the thermodynamic stability of this compound under varying storage conditions?
- Methodology :
- Use differential scanning calorimetry (DSC) to measure (enthalpy of formation) and (free energy of reaction).
- Stability testing at controlled temperatures (e.g., 4°C, 25°C, 40°C) over 30 days, with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. What analytical challenges arise in detecting trace impurities (e.g., nitrosamines) in this compound, and how can these be mitigated?
- Challenges :
- Matrix effects : Co-eluting compounds may suppress ionization in LC-HRMS.
- Artifactual formation : Nitrosamines can form during sample preparation if nitrosating agents (e.g., nitrites) are present .
- Solutions :
- Use isotope-labeled internal standards (e.g., -NDMA) to correct for matrix effects.
- Add ascorbic acid to quenching buffers to inhibit nitrosation .
Q. How can researchers resolve contradictions in catalytic efficiency data for Pd/NiO-mediated synthesis of aromatic amines?
- Approach :
- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions (e.g., H pressure, solvent polarity).
- Surface analysis : Employ X-ray photoelectron spectroscopy (XPS) to assess Pd oxidation states and NiO support interactions, which influence catalytic activity .
Q. What strategies are effective in minimizing side reactions (e.g., over-alkylation) during the synthesis of this compound?
- Methodology :
- Stoichiometric control : Limit aldehyde/ketone reagents to 1.05 equivalents to prevent poly-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by amines while reducing aldol condensation .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral data for structurally similar aromatic amines?
- Protocol :
- Perform 2D NMR (e.g., -HSQC) to resolve overlapping proton signals.
- Compare experimental shifts with computational predictions (DFT-based tools like ACD/Labs) to validate assignments .
Q. What advanced mass spectrometry techniques improve selectivity in quantifying this compound in complex matrices?
- Recommendations :
- High-resolution MS : Use Q-TOF or Orbitrap analyzers (resolving power >50,000) to distinguish isotopic patterns.
- Data-independent acquisition (DIA) : Fragment all ions in a predefined m/z range to reduce false positives .
Risk Assessment and Contamination Control
Q. How can cross-contamination risks from nitrosating agents during amine synthesis be evaluated?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
